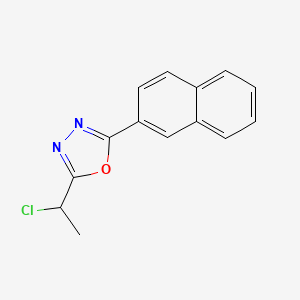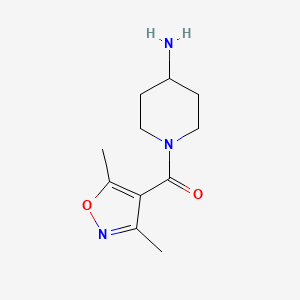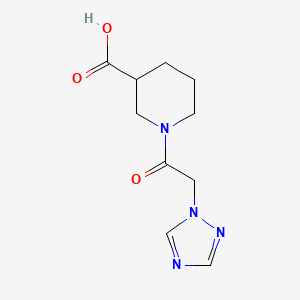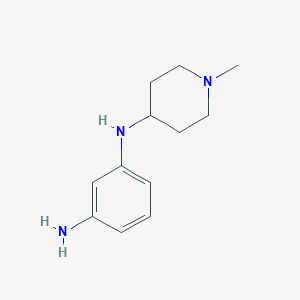
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
Übersicht
Beschreibung
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, also known as MPBD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBD is a type of diamine that has been synthesized through a specific method, which will be discussed in This compound has been found to have a unique mechanism of action, which makes it useful in biochemical and physiological research. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPBD.
Wissenschaftliche Forschungsanwendungen
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to have potential applications in various fields of scientific research. One of the most significant uses of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is in the field of medicinal chemistry. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to have potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has also been found to have activity against other diseases, such as tuberculosis, which makes it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is unique and has been found to be different from other diamine compounds. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. This mechanism of action makes 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine a promising candidate for the development of new anticancer drugs.
Biochemische Und Physiologische Effekte
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to have significant biochemical and physiological effects. In vitro studies have shown that 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has potent antitumor activity against various cancer cell lines. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has also been found to have activity against other diseases, such as tuberculosis. In vivo studies have shown that 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has a low toxicity profile, which makes it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has also been found to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is that it has a short half-life, which makes it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine research. One direction is to further explore its potential as an anticancer drug. Another direction is to investigate its activity against other diseases, such as tuberculosis. Further research is also needed to understand the pharmacokinetics of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine and to develop new formulations that can enhance its bioavailability. Additionally, the development of new synthetic methods for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine could lead to the discovery of new analogs with improved activity.
Conclusion:
In conclusion, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a promising compound that has potential applications in various fields of scientific research. Its unique mechanism of action makes it a promising candidate for the development of new anticancer drugs, antibiotics, and other drugs. While there are limitations to its use, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has several advantages for lab experiments and has the potential to lead to significant advances in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
3-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSLVLGFZDVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

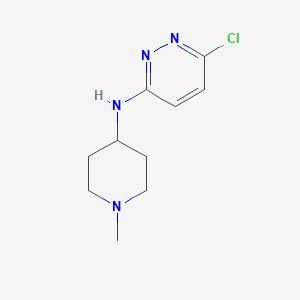
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)
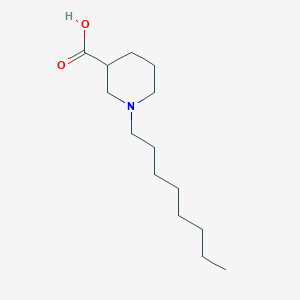
![(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1462517.png)
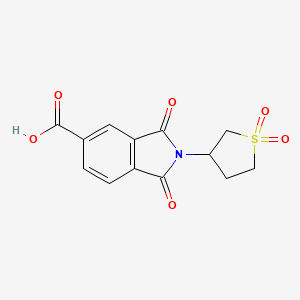
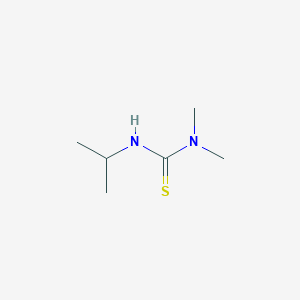
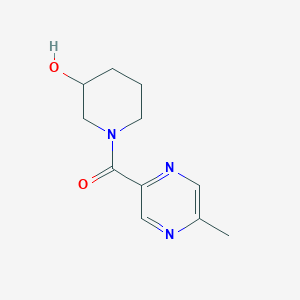
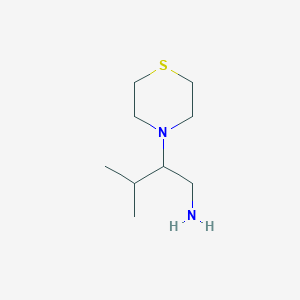
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)
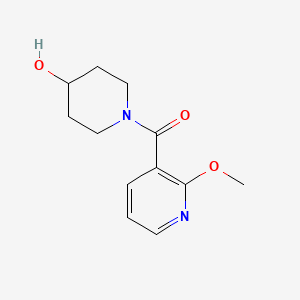
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)
